5-(3-(Hydroxymethyl)phenyl)nicotinonitrile
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Overview
Description
5-(3-(Hydroxymethyl)phenyl)nicotinonitrile is an organic compound that features a nicotinonitrile core with a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Hydroxymethyl)phenyl)nicotinonitrile typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the nicotinonitrile core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Hydroxymethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: 5-(3-(Carboxy)phenyl)nicotinonitrile.
Reduction: 5-(3-(Hydroxymethyl)phenyl)nicotinamide.
Substitution: 5-(3-(Nitro)phenyl)nicotinonitrile.
Scientific Research Applications
5-(3-(Hydroxymethyl)phenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, suggesting its potential in disrupting key cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A simpler analog without the hydroxymethyl group.
3-(Hydroxymethyl)benzonitrile: Lacks the nicotinonitrile core.
5-(3-(Methoxy)phenyl)nicotinonitrile: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Uniqueness
5-(3-(Hydroxymethyl)phenyl)nicotinonitrile is unique due to the presence of both the hydroxymethyl group and the nicotinonitrile core, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
CAS No. |
328125-42-4 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-6-11-5-13(8-15-7-11)12-3-1-2-10(4-12)9-16/h1-5,7-8,16H,9H2 |
InChI Key |
JYNZDYKMYCJSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC(=C2)C#N)CO |
Origin of Product |
United States |
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